molecular formula C9H6F3NO3 B13451016 2'-Nitro-3'-(trifluoromethyl)acetophenone

2'-Nitro-3'-(trifluoromethyl)acetophenone

Cat. No.: B13451016
M. Wt: 233.14 g/mol
InChI Key: MGVLJHZAFOXKOZ-UHFFFAOYSA-N
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Description

2’-Nitro-3’-(trifluoromethyl)acetophenone is an organic compound with the molecular formula C9H6F3NO3 It is a derivative of acetophenone, characterized by the presence of a nitro group and a trifluoromethyl group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Nitro-3’-(trifluoromethyl)acetophenone typically involves the nitration of 3’-(trifluoromethyl)acetophenone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid side reactions.

Industrial Production Methods

Industrial production of 2’-Nitro-3’-(trifluoromethyl)acetophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the nitration process while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

2’-Nitro-3’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

    Oxidation: The compound can undergo oxidation reactions, where the acetophenone moiety is oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2’-Amino-3’-(trifluoromethyl)acetophenone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

2’-Nitro-3’-(trifluoromethyl)acetophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2’-Nitro-3’-(trifluoromethyl)acetophenone depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s reactivity and stability. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed that the compound can interact with cellular components, leading to various biochemical effects.

Comparison with Similar Compounds

2’-Nitro-3’-(trifluoromethyl)acetophenone can be compared with other similar compounds, such as:

    3’-(Trifluoromethyl)acetophenone: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2’-Nitroacetophenone: Lacks the trifluoromethyl group, which affects its chemical properties and reactivity.

    2’-Amino-3’-(trifluoromethyl)acetophenone: A reduction product of 2’-Nitro-3’-(trifluoromethyl)acetophenone, with different chemical and biological properties.

Properties

Molecular Formula

C9H6F3NO3

Molecular Weight

233.14 g/mol

IUPAC Name

1-[2-nitro-3-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H6F3NO3/c1-5(14)6-3-2-4-7(9(10,11)12)8(6)13(15)16/h2-4H,1H3

InChI Key

MGVLJHZAFOXKOZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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